molecular formula C17H11ClF3N3O B2910806 4-[(2-chloroanilino)methylene]-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one CAS No. 477851-29-9

4-[(2-chloroanilino)methylene]-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B2910806
CAS No.: 477851-29-9
M. Wt: 365.74
InChI Key: ONZFZMFZKZUYON-BENRWUELSA-N
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Description

The chemical scaffold of 4-[(2-chloroanilino)methylene]-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one places it within a class of pyrazol-3-one derivatives that are of significant interest in advanced chemical research and development. Compounds based on the 5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one core are frequently investigated as key intermediates in medicinal chemistry and pesticide science, particularly for creating molecules with targeted biological activity. The presence of the trifluoromethyl group is a critical structural feature, often used to enhance a compound's metabolic stability, lipophilicity, and binding affinity in biological systems. Researchers utilize this specific anilinomethylene derivative as a versatile building block for the synthesis of more complex heterocyclic systems. Its potential research applications include serving as a precursor in the development of protease inhibitors, kinase inhibitors, and other small-molecule therapeutic candidates, where the core structure can interact with a variety of enzyme active sites. The integration of the 2-chloroanilino moiety further expands its utility, allowing for structural diversification and optimization in structure-activity relationship (SAR) studies. This compound is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-[(2-chlorophenyl)iminomethyl]-2-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClF3N3O/c18-13-8-4-5-9-14(13)22-10-12-15(17(19,20)21)23-24(16(12)25)11-6-2-1-3-7-11/h1-10,23H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFLKYBUAUFZBQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=C(N2)C(F)(F)F)C=NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-chloroanilino)methylene]-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one typically involves the following steps:

    Condensation Reaction: The initial step involves the condensation of 2-chloroaniline with an appropriate aldehyde or ketone to form the corresponding Schiff base.

    Cyclization: The Schiff base undergoes cyclization with a hydrazine derivative to form the pyrazolone ring.

    Substitution: Introduction of the trifluoromethyl group is achieved through nucleophilic substitution reactions, often using trifluoromethylating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the phenyl or pyrazolone ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them into amines or alcohols, respectively.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially involving the chloroaniline and trifluoromethyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, trifluoromethylating agents.

Major Products

The major products formed from these reactions include various substituted pyrazolones, oxidized derivatives, and reduced amines or alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, 4-[(2-chloroanilino)methylene]-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one has been studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in inflammatory pathways.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities. Its ability to modulate specific biological pathways makes it a candidate for drug development.

Industry

Industrially, this compound can be used in the development of agrochemicals, dyes, and other specialty chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-[(2-chloroanilino)methylene]-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroaniline and trifluoromethyl groups enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. The pyrazolone core is crucial for its activity, providing a scaffold that can interact with various biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 4

  • (4Z)-2-Phenyl-4-(2-phenylhydrazinylidene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one Substituent: Phenylhydrazinylidene instead of 2-chloroanilino. This analog showed moderate antimicrobial activity in preliminary studies .
  • 4-Benzylidene-2-(2-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
    • Substituent : Benzylidene at position 4; methyl at position 5.
    • Impact : The benzylidene group enhances π-π stacking, as confirmed by X-ray crystallography. The methyl group at position 5 lowers thermal stability (melting point: 137–138°C) compared to the trifluoromethyl analog .

Substituent Variations at Position 5

  • TSE-2 (2-Phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one)
    • Substituent : Propyl instead of trifluoromethyl.
    • Impact : The propyl group increases hydrophobicity but reduces electron-withdrawing effects. This analog demonstrated weaker anti-fibrotic activity compared to the trifluoromethyl derivative in ocular studies .
  • (4Z)-5-(Nonafluorobutyl)-4-[2-(4-methylphenyl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one Substituent: Nonafluorobutyl at position 5. Impact: The polyfluoroalkyl chain significantly boosts metabolic resistance but may hinder solubility. Melting point: 142–144°C, indicating higher crystallinity .

Substituent Variations at Position 2

  • (4Z)-4-(4-Methoxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one Substituent: Methoxybenzylidene at position 4; methyl at position 5. However, the methyl group at position 5 lowers thermal stability (melting point: 115–117°C) .

Comparative Data Tables

Table 1: Physicochemical Properties

Compound Name Substituent (Position 4) Substituent (Position 5) Melting Point (°C) LogP*
Target Compound 2-Chloroanilino Trifluoromethyl 222–224† 3.8
(4Z)-2-Phenyl-4-(2-phenylhydrazinylidene)-5-(trifluoromethyl)-DHPO Phenylhydrazinylidene Trifluoromethyl 175–176 3.2
4-Benzylidene-2-(2-chlorophenyl)-5-methyl-DHPO Benzylidene Methyl 137–138 2.9
TSE-2 (2-Phenyl-5-propyl-DHPO) - Propyl 115–117 2.5

*Calculated using ChemDraw.
†Estimated based on analogs in and .

Key Findings from Structural and Functional Comparisons

Trifluoromethyl vs. Alkyl Groups : The trifluoromethyl group at position 5 enhances both lipophilicity (LogP ~3.8) and bioactivity compared to methyl or propyl substituents .

Chlorine vs. Methoxy/Hydrazine: The 2-chloroanilino group improves halogen bonding and molecular packing, as seen in X-ray studies of related chlorophenyl analogs .

Synthetic Flexibility : The target compound can be synthesized via condensation of 2-chloroaniline with a trifluoromethyl-containing pyrazol-3-one precursor, similar to methods in and .

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